![molecular formula C20H25FN4O2 B2538753 N-(4-fluorophényl)-N-méthyl-2-{[6-méthyl-2-(4-méthylpipéridin-1-yl)pyrimidin-4-yl]oxy}acétamide CAS No. 1226456-84-3](/img/structure/B2538753.png)
N-(4-fluorophényl)-N-méthyl-2-{[6-méthyl-2-(4-méthylpipéridin-1-yl)pyrimidin-4-yl]oxy}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide derivatives has been explored in the context of developing novel antihypertensive agents. One study focused on the synthesis and pharmacological evaluation of a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives, which are structurally related to the compound . These derivatives were synthesized to inhibit T-type Ca(2+) channels, and the research highlighted the importance of the amide structure's position and the introduction of appropriate substituents on the benzene ring for potent inhibitory activity and selectivity .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been thoroughly investigated. For instance, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using various spectroscopic methods and X-ray diffraction analysis. This study provides insights into the molecular geometry and electronic structure, which are crucial for understanding the interaction of such compounds with biological targets. Although the compound was not directly studied, the methodologies and findings from this research can be applied to deduce the structural characteristics of N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide .
Chemical Reactions Analysis
The reactivity of acetamide derivatives has been explored in various contexts. For example, perfluoro-[N-(4-pyridyl)acetamide] was studied as a site-selective electrophilic fluorinating agent. This compound was shown to fluorinate several substrates under mild conditions, demonstrating the potential of acetamide derivatives to participate in selective chemical reactions. Although the specific reactivity of N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide was not addressed, the general behavior of similar compounds suggests that it may also exhibit selective reactivity in the presence of appropriate substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The pharmacological evaluation of related compounds has shown that the physical properties, such as solubility and stability, can significantly affect their biological activity and selectivity. The introduction of fluorine atoms and other substituents can alter these properties, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy. While the exact properties of N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide were not detailed, the studies on related compounds provide a foundation for predicting its behavior .
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole, y compris notre composé d'intérêt, ont montré un potentiel prometteur en tant qu'agents antiviraux. Par exemple :
- Dérivés de 6-amino-4-substituéalkyle-1H-indole-2-substituécarboxylate ont démontré une activité inhibitrice contre le virus de la grippe A . Parmi ceux-ci, le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré des effets antiviraux significatifs.
- Dérivés de 4-alkyle-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide étaient puissants contre le virus Coxsackie B4 . Notamment, des composés comme la 1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)-4-méthylthiosemicarbazide et la 4-éthyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré une activité antivirale remarquable.
Potentiel Anti-VIH
Les chercheurs ont exploré les dérivés de l'indole en tant qu'agents anti-VIH potentiels. Par exemple, des études d'amarrage moléculaire ont révélé que certains dérivés d'indolyle et d'oxochromenyle xanthènone présentent une activité anti-VIH-1 prometteuse .
Propriétés Antimicrobiennes
La structure du composé suggère qu'il peut avoir des effets antimicrobiens. Bien que des études spécifiques sur ce composé soient limitées, les dérivés de l'indole en général ont démontré des activités antibactériennes et antifongiques .
Applications Anticancéreuses
Les dérivés de l'indole ont été étudiés pour leur potentiel anticancéreux. Bien que des études directes sur notre composé soient rares, ses caractéristiques structurelles s'alignent sur celles associées aux propriétés antitumorales .
Atténuation de la Résistance aux Médicaments
Les efforts pour lutter contre la résistance aux médicaments antimicrobiens et anticancéreux ont conduit à l'étude de nouveaux composés. La nature hétérocyclique de notre composé le rend pertinent dans ce contexte .
Exploration Pharmacologique
Compte tenu des activités biologiques diverses des dérivés de l'indole, une exploration plus approfondie du potentiel pharmacologique de ce composé est justifiée. Sa structure unique peut receler des possibilités thérapeutiques inexplorées.
En résumé, N-(4-fluorophényl)-N-méthyl-2-{[6-méthyl-2-(4-méthylpipéridin-1-yl)pyrimidin-4-yl]oxy}acétamide offre une voie de recherche fascinante dans de multiples domaines. Ses propriétés multiformes en font un sujet intrigant pour les recherches futures. 🌟
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14-8-10-25(11-9-14)20-22-15(2)12-18(23-20)27-13-19(26)24(3)17-6-4-16(21)5-7-17/h4-7,12,14H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQIEYWDBBBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

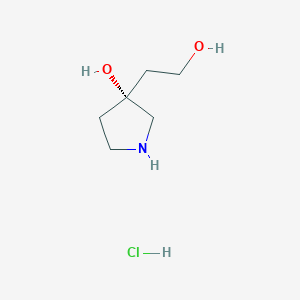
![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)
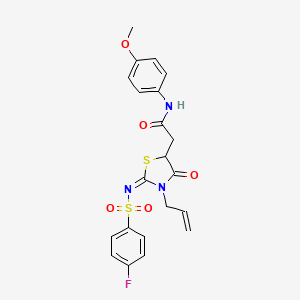
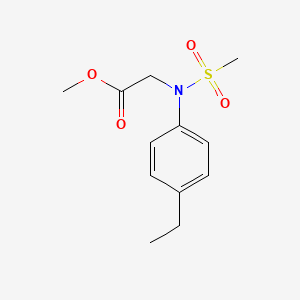

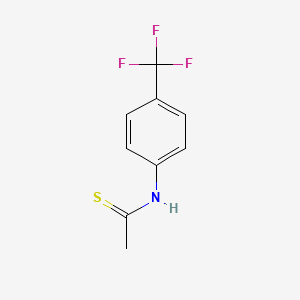
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)
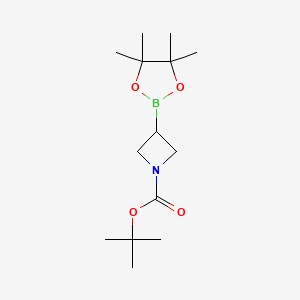
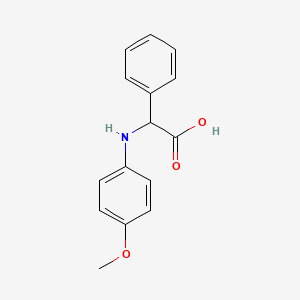
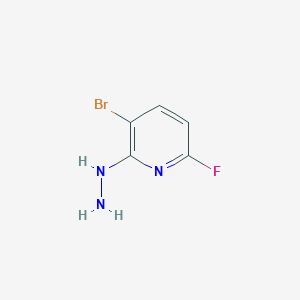

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)

![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)